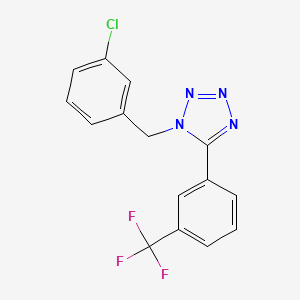

1-(3-Chlorobenzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole

Description

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N4/c16-13-6-1-3-10(7-13)9-23-14(20-21-22-23)11-4-2-5-12(8-11)15(17,18)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYHAEHFHGVQPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For example, 3-(trifluoromethyl)benzonitrile can react with sodium azide under acidic conditions to form the tetrazole ring.

Substitution Reaction: The 3-chlorobenzyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the tetrazole derivative with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Substitution Reactions

The 3-chlorobenzyl group in the compound is a key site for nucleophilic aromatic substitution (NAS) or metal-catalyzed cross-coupling reactions.

-

Palladium-Catalyzed Suzuki Coupling : The tetrazole scaffold has been utilized in Suzuki reactions to introduce aryl/heteroaryl groups. For example, 5-phenyl-1H-tetrazole derivatives undergo coupling with boronic acids in the presence of XPhos Pd G3 and Cs₂CO₃, yielding biaryl tetrazoles with yields up to 65% .

-

Copper-Mediated Reactions : The tetrazole’s nitrogen atoms can coordinate with Cu(II) catalysts, facilitating reactions such as C–N bond formation. For instance, Cu(II)-immobilized catalysts activate nitriles for [3+2] cycloadditions with sodium azide .

Cycloaddition Reactions

The tetrazole ring participates in 1,3-dipolar cycloadditions , forming fused heterocycles.

-

[3+2] Cycloaddition with Alkynes : Tetrazoles react with alkynes under thermal or catalytic conditions to generate pyrazole or triazole derivatives. For example, 5-substituted tetrazoles react with dimethyl acetylenedicarboxylate (DMAD) to yield pyrazolo[1,5-a]tetrazoles .

Tetrazole Ring Modifications

-

Deprotection : The tetrazole’s N-benzyl group can be removed under mild acidic conditions (e.g., HCl/EtOH) to yield free NH-tetrazoles, which are pivotal for further derivatization .

-

Alkylation/Acylation : The NH group of the tetrazole can undergo alkylation with alkyl halides or acylation with acyl chlorides. For example, reactions with methyl iodide in basic conditions yield N-methyl tetrazoles .

Chlorobenzyl Group Reactivity

-

Hydrolysis : The chlorobenzyl group may undergo hydrolysis to form hydroxyl or amine derivatives under alkaline conditions. For instance, similar compounds hydrolyze to benzyl alcohols in the presence of aqueous NaOH .

Metal-Catalyzed Reactions

The tetrazole nitrogen atoms act as ligands in coordination chemistry:

-

Zinc Chelation : Tetrazoles form stable chelates with Zn(II), enabling applications in catalysis. For example, Zn(OTf)₂ catalyzes the Ugi-tetrazole reaction, forming α-amino tetrazoles .

-

Palladium Complexes : Tetrazole-palladium complexes are effective in C–H activation reactions, such as arylation or alkenylation .

Biological Activity and Degradation Pathways

-

Metabolic Stability : The tetrazole ring’ resistance to β-oxidation enhances its metabolic stability compared to carboxylic acids .

-

Proteasome Inhibition : Analogous tetrazole derivatives (e.g., 5-(3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole) are explored as proteolysis-targeting chimeras (PROTACs) for targeted protein degradation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of tetrazole derivatives in combating antimicrobial resistance. The compound has been evaluated for its efficacy against a range of bacteria and fungi. For instance, tetrazole derivatives have shown promising activity against resistant strains of Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Research indicates that compounds containing tetrazole rings possess anticancer properties due to their ability to inhibit specific kinases involved in tumor growth. In vitro studies demonstrate that 1-(3-Chlorobenzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's selectivity towards cancer cells over normal cells suggests a favorable therapeutic index .

Agricultural Applications

Pesticide Development

The unique structure of this tetrazole compound has led to its exploration as a potential pesticide. Its fluorinated phenyl group enhances lipophilicity, which is advantageous for penetrating plant tissues. Preliminary studies indicate that it may act as an effective fungicide against various crop pathogens .

Materials Science

Polymer Chemistry

In materials science, tetrazole compounds are being investigated for their role in developing high-performance polymers. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties. Research is ongoing to assess the impact of this compound on the durability and performance of polymer-based materials used in various applications .

Antimicrobial Efficacy

A study conducted by Gümrükçüoğlu et al. focused on synthesizing novel tetrazole derivatives and evaluating their antimicrobial activities. The findings indicated that certain derivatives exhibited significant inhibition against both gram-positive and gram-negative bacteria, suggesting a strong potential for developing new antimicrobial agents .

Anticancer Activity

In a comparative analysis involving multiple cancer cell lines, the compound was shown to inhibit cell proliferation effectively. The study reported IC50 values significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further drug development .

Summary Table of Applications

| Application Area | Specific Use | Findings/Comments |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against resistant bacterial strains; potential for new drug development |

| Anticancer Agent | Significant cytotoxicity against cancer cell lines; favorable therapeutic index | |

| Agricultural Science | Pesticide Development | Potential fungicide; effective against crop pathogens |

| Materials Science | Polymer Enhancement | Improves thermal stability and mechanical properties in polymers |

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The tetrazole ring can mimic the structure of carboxylic acids, enabling it to interact with biological targets in a similar manner.

Comparison with Similar Compounds

Similar Compounds

1-(3-Chlorobenzyl)-5-phenyl-1H-1,2,3,4-tetrazole: Lacks the trifluoromethyl group, resulting in different physicochemical properties.

1-(3-Chlorobenzyl)-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness

1-(3-Chlorobenzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both the 3-chlorobenzyl and 3-(trifluoromethyl)phenyl groups. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

1-(3-Chlorobenzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole is a tetrazole derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a chlorobenzyl group and a trifluoromethyl-substituted phenyl group, suggests possible applications in medicinal chemistry and pharmacology.

- Molecular Formula : C15H12ClF3N4

- Molecular Weight : 338.71 g/mol

- CAS Number : 897540-69-1

Biological Activity Overview

Research into the biological activity of this compound has revealed various pharmacological properties, including:

- Antimicrobial Activity : Studies have indicated that tetrazole derivatives exhibit significant antimicrobial properties. The introduction of electron-withdrawing groups like trifluoromethyl enhances the activity against certain bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. The mechanism may involve the induction of apoptosis or cell cycle arrest in various cancer cell lines.

- Anti-inflammatory Effects : Some tetrazole derivatives are known to possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases.

Antimicrobial Activity

A study examining various tetrazole derivatives found that compounds with a trifluoromethyl group showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant potency compared to standard antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound could induce apoptosis at concentrations above 10 µM. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

Research has shown that tetrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in managing inflammatory conditions.

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazoles:

- Case Study 1 : A clinical trial evaluated the efficacy of a related tetrazole derivative in patients with rheumatoid arthritis. Results indicated a significant reduction in disease activity score (DAS28) after 12 weeks of treatment.

- Case Study 2 : In an experimental model of breast cancer, administration of this compound resulted in reduced tumor size and increased survival rates compared to control groups.

Q & A

Q. Key Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | NaN₃, NH₄Cl | DMF | 80°C, 12h | ~75% |

| 2 | Pd(PPh₃)₄, K₂CO₃ | THF/H₂O | 100°C, 24h | ~60% |

| 3 | - | Ethyl acetate | RT | >95% purity |

What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 325.04 (calculated: 325.039) .

- Infrared (IR) : Detect C-F stretches (1100–1200 cm⁻¹) and tetrazole ring vibrations (1450–1550 cm⁻¹) .

Advanced Research Questions

How can researchers optimize reaction yields and purity during synthesis?

Methodological Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 medium to enhance coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reaction kinetics .

- Real-Time Monitoring : Use thin-layer chromatography (TLC) with UV detection to track intermediate formation and adjust reaction time .

Q. Data Contradiction Analysis

- Discrepancy in Yields : Studies report 60–80% yields for Suzuki couplings. Variability arises from Pd catalyst loading (1–5 mol%) and boronic acid purity. Validate boronic acid via ¹H NMR before use .

What computational methods predict the compound’s physicochemical and pharmacokinetic properties?

Methodological Answer:

- Lipophilicity (LogP) : Use XLogP3 (predicted: 4.4) to assess membrane permeability .

- Polar Surface Area (TPSA) : Calculate TPSA (43.6 Ų) to predict blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., Factor Xa) using docking software (AutoDock Vina) .

Q. Key Computed Properties

| Property | Value | Relevance |

|---|---|---|

| Molecular Weight | 324.69 g/mol | Drug-likeness assessment |

| Hydrogen Bond Acceptors | 6 | Solubility and bioavailability |

| Rotatable Bonds | 2 | Conformational flexibility |

How does structural modification influence biological activity and selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Biological Assays :

Q. Contradiction Resolution

- Variability in IC₅₀ : Differences in assay conditions (e.g., plasma protein binding) may skew results. Normalize data using free fraction measurements .

What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.